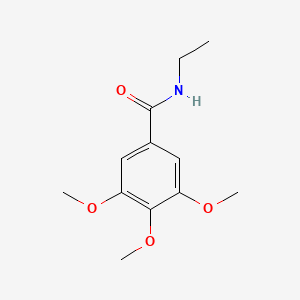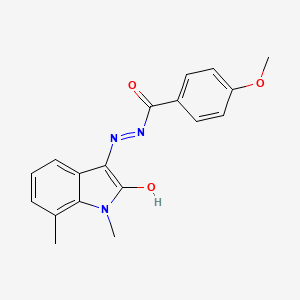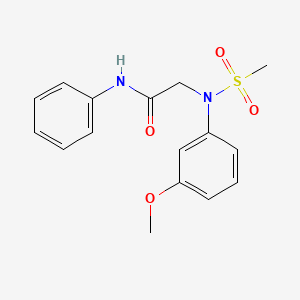
N-ethyl-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3,4,5-trimethoxybenzamide (ETB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETB belongs to the class of benzamides, which are known for their diverse biological activities. ETB has been found to exhibit several interesting properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of N-ethyl-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of several signaling pathways. N-ethyl-3,4,5-trimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the p53 pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
N-ethyl-3,4,5-trimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It also decreases the levels of oxidative stress markers, such as MDA and ROS. In addition, N-ethyl-3,4,5-trimethoxybenzamide has been shown to increase the levels of anti-inflammatory cytokines, such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a wide range of biological activities, which make it a potential candidate for the treatment of various diseases. However, there are also some limitations to using N-ethyl-3,4,5-trimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, its potential toxicity and side effects need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-3,4,5-trimethoxybenzamide. One potential direction is to investigate its potential as a treatment for chronic pain. Another direction is to study its anti-cancer effects in more detail, with a focus on its mechanism of action. Additionally, the potential use of N-ethyl-3,4,5-trimethoxybenzamide as a treatment for inflammatory diseases, such as rheumatoid arthritis, should be explored. Finally, the toxicity and side effects of N-ethyl-3,4,5-trimethoxybenzamide need to be further studied to determine its safety for use in humans.
Conclusion:
N-ethyl-3,4,5-trimethoxybenzamide is a chemical compound with potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and anti-cancer effects, and has been extensively studied for its potential use in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity. N-ethyl-3,4,5-trimethoxybenzamide represents a promising avenue for future scientific research in the field of drug development.
Synthesemethoden
The synthesis of N-ethyl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to produce N-ethyl-3,4,5-trimethoxybenzamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which make it a potential candidate for the treatment of chronic pain. In addition, N-ethyl-3,4,5-trimethoxybenzamide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-ethyl-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-13-12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIXICUNXHKYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5772532.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)

![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)



![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
